molecular formula C5H8O3 B131274 Methyl 1-hydroxycyclopropane-1-carboxylate CAS No. 33689-29-1

Methyl 1-hydroxycyclopropane-1-carboxylate

Cat. No. B131274
CAS RN: 33689-29-1
M. Wt: 116.11 g/mol
InChI Key: KPJWVJURYXOHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-hydroxycyclopropane-1-carboxylate is a compound that is useful in organic synthesis . It is a clear yellow liquid with a molecular formula of C5H8O3 .


Synthesis Analysis

The synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate involves the reaction of Methyl 1-aminocyclopropylcarboxylate with sulfuric acid. After the reaction is complete, the mixture is cooled to room temperature and extracted with ethyl acetate. The organic phases are combined, dried with anhydrous magnesium sulfate, filtered, and the organic phase is concentrated to obtain Methyl 1-hydroxycyclopropane-1-carboxylate .


Molecular Structure Analysis

The InChI code for Methyl 1-hydroxycyclopropane-1-carboxylate is 1S/C5H8O3/c1-8-4(6)5(7)2-3-5/h7H,2-3H2,1H3 .


Chemical Reactions Analysis

Methyl 1-hydroxycyclopropane-1-carboxylate is involved in the reaction with sulfuric acid to form 1-hydroxyl-Methyl 1-cyclopropanecarboxylate .


Physical And Chemical Properties Analysis

Methyl 1-hydroxycyclopropane-1-carboxylate has a molecular weight of 116.12 . It is a clear yellow liquid and is stored in a refrigerator .

Scientific Research Applications

1. Neuropharmacological Applications

Methyl 1-hydroxycyclopropane-1-carboxylate has been studied in the context of neuropharmacology. Research by Rao et al. (1990) investigated related compounds like 1-Aminocyclopropane-1-carboxylate (ACC), which is an NMDA-associated glycine receptor agonist. This study highlights the rapid inactivation of such compounds in vivo, despite their potency in vitro (Rao et al., 1990).

2. Inhibitor for Enzymatic Reactions

Zhao and Liu (2002) explored the use of derivatives of methyl 1-hydroxycyclopropane-1-carboxylate as irreversible inhibitors for specific bacterial enzymes, such as 1-aminocyclopropane-1-carboxylate deaminase. This research contributes to understanding enzymatic reactions and potential applications in controlling bacterial functions (Zhao & Liu, 2002).

3. Photochemical Properties

The photochemical properties of compounds related to methyl 1-hydroxycyclopropane-1-carboxylate have been studied. For instance, Pincock and Moutsokapas (1977) examined the photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate, revealing insights into the mechanisms of photochemical reactions in cyclopropene compounds (Pincock & Moutsokapas, 1977).

4. Polymerization Studies

Research by Moszner et al. (2003) focused on the polymerization of cyclic monomers, including derivatives of methyl 1-hydroxycyclopropane-1-carboxylate. This study is significant for understanding the behavior of these compounds in radical polymerization processes (Moszner et al., 2003).

5. Ethylene Precursor Studies

The role of compounds like 1-aminocyclopropane-1-carboxylate, an ethylene precursor in plants, has been investigated. Hoffman et al. (1982) identified a major conjugate of this compound in wheat leaves, contributing to the understanding of ethylene's role in plant physiology (Hoffman et al., 1982).

6. Inhibitory Effects on Ethylene Action

1-Methylcyclopropene, a closely related compound, has been studied for its inhibitory effects on ethylene action in plants. Sisler et al. (1996) demonstrated its efficacy in inhibiting ethylene responses in carnation flowers, which has implications for extending the shelf life of floriculture crops (Sisler et al., 1996).

Safety And Hazards

Methyl 1-hydroxycyclopropane-1-carboxylate is a highly flammable liquid and vapor. It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should be stored in a tightly closed container and handled with non-sparking tools .

properties

IUPAC Name

methyl 1-hydroxycyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-4(6)5(7)2-3-5/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJWVJURYXOHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369780
Record name Methyl 1-hydroxycyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-hydroxycyclopropane-1-carboxylate

CAS RN

33689-29-1
Record name Methyl 1-hydroxycyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-hydroxy-1-cyclopropane carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-hydroxycyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-hydroxycyclopropane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-hydroxycyclopropane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-hydroxycyclopropane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-hydroxycyclopropane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-hydroxycyclopropane-1-carboxylate

Citations

For This Compound
2
Citations
T Iijima, M Katoh, K Takedomi… - Journal of Medicinal …, 2022 - ACS Publications
… The nucleophilic aromatic substitution of 4-chloro-2-fluoro-1-nitrobenzene 39 with methyl 1-hydroxycyclopropane-1-carboxylate 40 followed by reduction of the nitro group with tin(II) …
Number of citations: 3 pubs.acs.org
L Ye, T Zhao, W Du, A Li, W Gao, J Li… - Journal of enzyme …, 2019 - Taylor & Francis
… To a solution of 1-fluoro-5-methoxy-2,4-dinitrobenzene (16, 20 g, 92.54 mmol) and methyl 1-hydroxycyclopropane-1-carboxylate (11.8 g, 101.62 mmol) in acetonitrile (400 ml) was …
Number of citations: 6 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.